

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of β -Sesquiphellandrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta*-Sesquiphellandrene

Cat. No.: B1252223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

β -Sesquiphellandrene is a naturally occurring sesquiterpene hydrocarbon that has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and antiviral activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to β -sesquiphellandrene, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

β -Sesquiphellandrene is a bicyclic sesquiterpene with the molecular formula $C_{15}H_{24}$ and a molecular weight of 204.35 g/mol .^[1] Its systematic IUPAC name is (3R,4S)-3-methyl-6-(6-methylhept-5-en-2-yl)cyclohex-1-ene. The structure features a cyclohexene ring substituted with a methyl group and a 6-methylhept-5-en-2-yl side chain.

The stereochemistry of β -sesquiphellandrene is defined by two chiral centers at positions C3 and C4 of the cyclohexene ring. The naturally occurring enantiomer is levorotatory, denoted as (-)- β -sesquiphellandrene, and possesses the (3R,4S) absolute configuration. Its dextrorotatory counterpart, (+)- β -sesquiphellandrene, has the (3S,4R) configuration.

Key Structural and Stereochemical Identifiers:

Identifier	Value
Molecular Formula	C ₁₅ H ₂₄
Molecular Weight	204.35 g/mol
CAS Number	20307-83-9
IUPAC Name	(3R,4S)-3-methyl-6-(6-methylhept-5-en-2-yl)cyclohex-1-ene
Chiral Centers	C3, C4
Naturally Occurring Enantiomer	(-)- β -Sesquiphellandrene
Absolute Configuration (Natural)	(3R,4S)

Physicochemical Properties

Property	Value
Boiling Point	125-127 °C at 10 mmHg
Optical Rotation ([α]D)	-45.5° (in Chloroform)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation and confirmation of β -sesquiphellandrene heavily rely on ¹H and ¹³C NMR spectroscopy. The following tables summarize the assigned chemical shifts (δ) in ppm and coupling constants (J) in Hz.

¹H NMR Spectral Data (CDCl₃, 500 MHz):

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.38	br s	
H-2 α	2.05	m	
H-2 β	1.98	m	
H-3	1.78	m	
H-4	1.92	m	
H-5 α	1.45	m	
H-5 β	1.20	m	
H-7	5.10	t	7.0
H-8	2.00	m	
H-9	1.95	m	
H-10	1.01	d	6.8
H-11	1.68	s	
H-12	1.60	s	
H-13	0.95	d	7.0
H-14	4.68	s	
H-15	4.65	s	

¹³C NMR Spectral Data (CDCl₃, 125 MHz):

Carbon	Chemical Shift (δ , ppm)
C-1	121.5
C-2	31.2
C-3	38.4
C-4	48.9
C-5	24.1
C-6	149.8
C-7	124.8
C-8	25.7
C-9	36.5
C-10	19.8
C-11	17.7
C-12	25.7
C-13	20.5
C-14	106.2
C-15	106.2

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of β -sesquiphellandrene in essential oils and other complex mixtures.

Typical GC-MS Experimental Parameters:

Parameter	Condition
Column	HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column
Carrier Gas	Helium at a constant flow rate of 1 mL/min
Injector Temperature	250 °C
Oven Temperature Program	Initial temperature 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min
MS Detector	Electron Impact (EI) ionization at 70 eV
Mass Range	m/z 40-400

Experimental Protocols

Isolation and Purification of β -Sesquiphellandrene from *Curcuma longa* (Turmeric)

The following protocol is a representative method for the isolation of β -sesquiphellandrene from turmeric rhizomes.

1. Extraction:

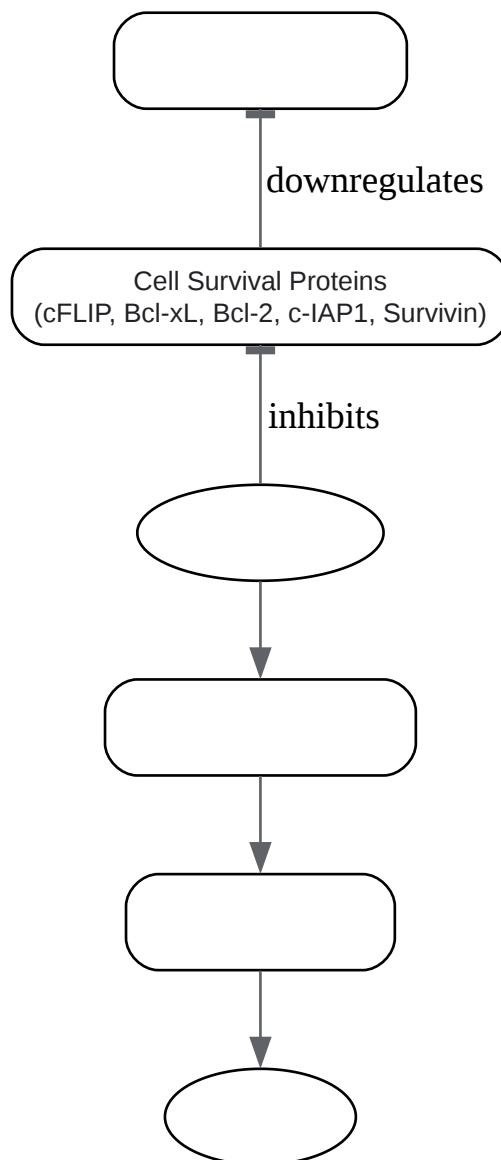
- Air-dried and powdered turmeric rhizomes (1 kg) are subjected to hydrodistillation for 4-6 hours using a Clevenger-type apparatus to obtain the essential oil.
- The collected essential oil is dried over anhydrous sodium sulfate.

2. Chromatographic Fractionation:

- The crude essential oil is subjected to column chromatography on silica gel (60-120 mesh).
- The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

- Fractions are collected and monitored by thin-layer chromatography (TLC) using a hexane-ethyl acetate solvent system and visualized with vanillin-sulfuric acid reagent.

3. Purification:


- Fractions rich in β -sesquiphellandrene are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) using a non-polar column and an appropriate solvent system (e.g., acetonitrile/water).
- The purity of the isolated compound is confirmed by GC-MS and NMR analysis.

Biological Activity and Signaling Pathways

β -Sesquiphellandrene has demonstrated notable anticancer activity, particularly against leukemia, multiple myeloma, and colorectal cancer cells.[\[2\]](#) Its mechanism of action involves the induction of apoptosis.[\[2\]](#)

Anticancer Signaling Pathway of β -Sesquiphellandrene

The anticancer effect of β -sesquiphellandrene is mediated through the intrinsic pathway of apoptosis.[\[2\]](#) This involves the downregulation of several key cell survival proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell death.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Anticancer signaling pathway of β -sesquiphellandrene.

Conclusion

This technical guide provides a detailed overview of the chemical structure, stereochemistry, and analytical data of β -sesquiphellandrene. The information presented, including spectroscopic data and a representative isolation protocol, serves as a foundational resource for researchers engaged in the study of this promising natural product. Further investigation into its pharmacological activities and mechanisms of action is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-beta-Sesquiphellandrene | C15H24 | CID 11106487 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Identification of a novel compound (β -sesquiphellandrene) from turmeric (*Curcuma longa*) with anticancer potential: comparison with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of β -Sesquiphellandrene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1252223#chemical-structure-and-stereochemistry-of-beta-sesquiphellandrene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com